白千层素

描述

Leptospermone is a β-triketone chemical compound produced by some members of the myrtle family (Myrtaceae), such as Callistemon citrinus (Lemon Bottlebrush), a shrub native to Australia, and Leptospermum scoparium (Manuka), a New Zealand tree . It is a pale yellow viscous oily ketone .

Synthesis Analysis

Leptospermone can be synthesized from phloroglucinol by a reaction with 3-methylbutanenitrile (isovaleronitrile) in the presence of a zinc chloride catalyst . Phloroisovalerone imine is produced which is then alkylated with iodomethane after initial treatment with sodium ethoxide and methanol to produce an intermediate which is treated with aqueous hydrochloric acid resulting in isovaleroylsyncarpic acid (leptospermone) .Molecular Structure Analysis

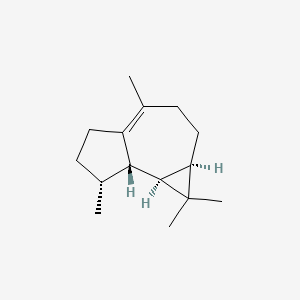

Leptospermone has a molecular formula of C15H22O4 . Its average mass is 266.333 Da and its monoisotopic mass is 266.151794 Da .Chemical Reactions Analysis

Leptospermone specifically inhibits the enzyme p-hydrophyphenylpyruvate dioxygenase . This is the same molecular target site as that of the commercial herbicide mesotrione .Physical And Chemical Properties Analysis

Leptospermone’s physico-chemical properties, such as its experimentally measured log P and pKa values, and molecular mass, number of hydrogen donors and acceptors, and number of rotatable bonds, are consistent with its observed behavior .科学研究应用

Natural Herbicide

Leptospermone is a natural β-triketone that specifically inhibits the enzyme p-hydrophyphenylpyruvate dioxygenase . This is the same molecular target site as that of the commercial herbicide mesotrione . The β-triketone-rich essential oil of Leptospermum scoparium has both preemergence and postemergence herbicidal activity, resulting in bleaching of treated plants and dramatic growth reduction .

Impact on Fungal Community

Leptospermone has been shown to have a significant impact on the fungal community, which supports important soil ecological functions such as decomposition of organic matter and nutrients recycling . A study showed that leptospermone has an impact on α- and β-diversity of the fungal community .

Soil Microbial Ecotoxicology

Leptospermone, a β-triketone bioherbicide, was investigated on the fungal community in a microcosm experiment using two French soils . The study showed that leptospermone has an impact on α- and β-diversity of the fungal community .

Impact on Soil Fungal Community α-Diversity

The impact of leptospermone on soil fungal community α-diversity was assessed using sample richness estimated by observed richness, Chao 1 index, the Shannon index, and Simpson’s index .

Physico-Chemical Properties on Uptake, Translocation, and Metabolism

Approximately 50% of the absorbed leptospermone was translocated to the foliage suggesting rapid acropetal movement of the molecule . Very little leptospermone was translocated away from the point of application on the foliage, indicating poor phloem mobility .

Allelopathic Potential

Leptospermone is taken up readily by roots and translocated to reach its molecular target site . This provides additional evidence that the anecdotal observation of allelopathic suppression of plant growth under β-triketone-producing species may be due to the release of these phytotoxins in soils .

作用机制

Target of Action

Leptospermone is a natural β-triketone that specifically inhibits the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD) . This enzyme is the same molecular target site as that of the commercial herbicide mesotrione .

Mode of Action

Leptospermone interacts with its target, the HPPD enzyme, by inhibiting its activity . This inhibition blocks both carotenoid biosynthesis and the formation of the antioxidant protectant, vitamin E . Like vitamin E, carotenoids have a protective antioxidant function through their quenching or scavenging of oxygen radicals .

Biochemical Pathways

The primary biochemical pathway affected by leptospermone is the catabolism of tyrosine, as HPPD is involved in this process in most aerobic organisms . By inhibiting HPPD, leptospermone disrupts this pathway, leading to downstream effects such as the bleaching of treated plants and dramatic growth reduction .

Pharmacokinetics

Leptospermone is taken up readily by roots and translocated to reach its molecular target site . Approximately 50% of the absorbed leptospermone is translocated to the foliage, suggesting rapid acropetal movement of the molecule . On the other hand, very little leptospermone is translocated away from the point of application on the foliage, indicating poor phloem mobility . These observations are consistent with the physico-chemical properties of leptospermone .

Result of Action

The result of leptospermone’s action is the bleaching of treated plants and dramatic growth reduction . This is due to the disruption of the tyrosine catabolism pathway and the subsequent inhibition of carotenoid biosynthesis and formation of vitamin E .

Action Environment

The action of leptospermone can be influenced by environmental factors. For instance, the β-triketone-rich essential oil of Leptospermum scoparium, which contains leptospermone, has both preemergence and postemergence herbicidal activity . This suggests that the timing of application relative to plant growth stages can influence the efficacy of leptospermone. Additionally, the soil microbial community can impact the persistence and efficacy of leptospermone . In one study, leptospermone was found to have an impact on the α- and β-diversity of the fungal community in soil .

安全和危害

未来方向

Leptospermone has been optimized into thousands of compounds . Several were extremely effective but were too toxic, environmentally persistent or not selective enough . There are now several members of the triketone class of HPPD inhibitor herbicides on the market . The use of biopesticides, defined as natural active compounds, is viewed as a safe alternative to agrochemicals for crop protection .

属性

IUPAC Name |

2,2,4,4-tetramethyl-6-(3-methylbutanoyl)cyclohexane-1,3,5-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4/c1-8(2)7-9(16)10-11(17)14(3,4)13(19)15(5,6)12(10)18/h8,10H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWYMAHAWHBPPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1C(=O)C(C(=O)C(C1=O)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205258 | |

| Record name | Leptospermone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Leptospermone | |

CAS RN |

567-75-9 | |

| Record name | Leptospermone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=567-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leptospermone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leptospermone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEPTOSPERMONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F8XBE046L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(5,7,7,10,10-Pentamethyl-8,9-dihydronaphtho[2,3-b][1,4]benzodiazepin-13-yl)benzoic acid](/img/structure/B1674682.png)

![1-Phenyl-3-[4-(phenylsulfamoyl)phenyl]thiourea](/img/structure/B1674690.png)